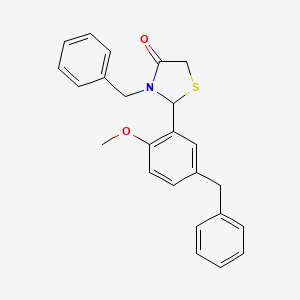
3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one typically involves the reaction of benzylamine with 2-(5-benzyl-2-methoxyphenyl)thiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of green chemistry principles to enhance selectivity, purity, and yield. Techniques such as nano-catalysis and multicomponent reactions are employed to improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
Applications De Recherche Scientifique
3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be due to the inhibition of cell proliferation pathways, while its antimicrobial activity could result from disrupting bacterial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyl-5-((5-(4-chlorophenyl)-2-furyl)methylene)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-3-Benzyl-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and methoxy groups enhances its pharmacological properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C24H23NO2S |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
3-benzyl-2-(5-benzyl-2-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23NO2S/c1-27-22-13-12-20(14-18-8-4-2-5-9-18)15-21(22)24-25(23(26)17-28-24)16-19-10-6-3-7-11-19/h2-13,15,24H,14,16-17H2,1H3 |
Clé InChI |
YSUJOXYZJIXHHX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=CC=CC=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


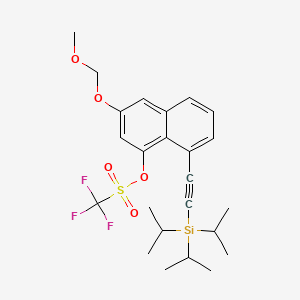
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)

![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)
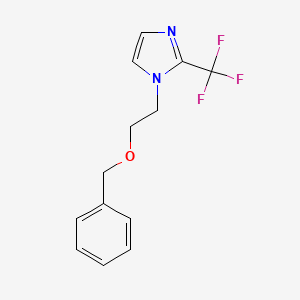
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)
![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
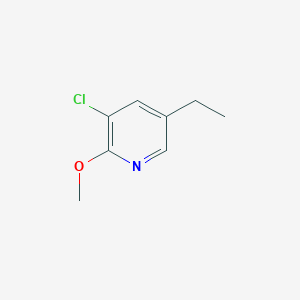
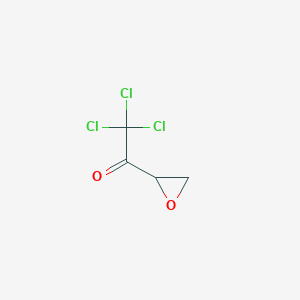

![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
